molecular formula C12H16O3 B1616339 Butan-2-yl 4-methoxybenzoate CAS No. 5452-02-8

Butan-2-yl 4-methoxybenzoate

Cat. No.: B1616339
CAS No.: 5452-02-8
M. Wt: 208.25 g/mol
InChI Key: DEYBTTQRVBVNIC-UHFFFAOYSA-N
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Description

Butan-2-yl 4-methoxybenzoate is an ester derived from the condensation of 4-methoxybenzoic acid and butan-2-ol. Structurally, it consists of a 4-methoxy-substituted benzoyl group esterified to the secondary alcohol group of butan-2-ol.

Properties

CAS No.

5452-02-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

butan-2-yl 4-methoxybenzoate

InChI

InChI=1S/C12H16O3/c1-4-9(2)15-12(13)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3

InChI Key

DEYBTTQRVBVNIC-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CCC(C)OC(=O)C1=CC=C(C=C1)OC

Other CAS No.

5452-02-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Esters of 4-Methoxybenzoic Acid
Compound Structure Key Features References
Butan-2-yl 4-methoxybenzoate Ester of 4-methoxybenzoic acid and butan-2-ol - Potential chirality (R/S configuration at C2 of butan-2-yl group).
- Ester linkage susceptible to hydrolysis under acidic/basic conditions.
Inferred
4-Pentylphenyl 4-methoxybenzoate Ester of 4-methoxybenzoic acid and 4-pentylphenol - Crystalline powder (white to pale yellow).
- Requires protective equipment for handling due to skin hazards.
(2R/S)-Butan-2-yl (Z)-dodec-5-enoate Unsaturated ester with (Z)-dodec-5-enoic acid and butan-2-ol - Used as a sex attractant in Lepidoptera.
- Enantiomers (R/S) exhibit species-specific pheromone activity.
Metal-Coordinated 4-Methoxybenzoate Salts
Compound Metal Ion Coordination Behavior Thermal Stability References
La(III) 4-methoxybenzoate La³⁺ - Bidentate coordination via carboxylate group.
- Dehydrates at ~100–200°C; decomposes above 400°C.
Polymorphic transformations observed during heating.
Mn(II) 4-methoxybenzoate Mn²⁺ - Ionic character decreases with higher atomic number.
- Dehydration occurs at ~50–150°C.
Less thermally stable compared to La(III) analogs.
Sodium 4-methoxybenzoate Na⁺ - Free carboxylate group (νas at 1543 cm⁻¹, νsym at 1416 cm⁻¹). Not reported in thermal studies.

Key Differences :

  • This compound lacks ionic character (esterified carboxylate) compared to metal-coordinated salts, which exhibit bidentate or ionic bonding .

Physical and Chemical Properties

Physical State and Stability
  • This compound : Likely a crystalline solid (inferred from 4-pentylphenyl analog ).
  • Thermal Behavior : Expected to decompose at elevated temperatures, similar to metal-coordinated 4-methoxybenzoates (decomposition >300°C) .

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